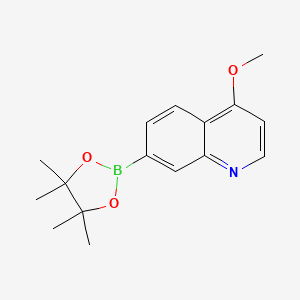

4-Methoxyquinoline-7-boronic acid, pinacol ester

Description

BenchChem offers high-quality 4-Methoxyquinoline-7-boronic acid, pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxyquinoline-7-boronic acid, pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)11-6-7-12-13(10-11)18-9-8-14(12)19-5/h6-10H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUVQENTQWYBAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=CC(=C3C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Harnessing the Versatility of Substituted Quinoline Boronic Acids in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active compounds and functional materials.[1][2] When functionalized with a boronic acid group, this privileged heterocycle is transformed into an exceptionally versatile building block for organic synthesis. This guide provides an in-depth exploration of the synthesis and application of substituted quinoline boronic acids. We will delve into their pivotal role in seminal cross-coupling reactions, their emerging applications in medicinal chemistry for late-stage functionalization, and their utility in the development of advanced fluorescent sensors and materials. The narrative emphasizes the causality behind experimental choices, providing not just protocols, but a deeper understanding of the underlying principles that make these reagents indispensable tools for the modern chemist.

The Quinoline Boronic Acid Moiety: A Synthesis Perspective

The strategic placement of a boronic acid or its corresponding ester onto the quinoline core is the gateway to its vast applications. The choice of synthetic route is dictated by the availability of starting materials, desired substitution pattern, and tolerance to functional groups.

Classical Approach: Halogen-Metal Exchange

A well-established and reliable method involves the lithiation of a bromoquinoline at low temperatures, followed by quenching with a trialkyl borate ester. This method is effective but requires cryogenic conditions and is sensitive to functional groups that cannot withstand highly basic organolithium reagents.

Caption: Workflow for the synthesis of 3-quinolineboronic acid.

Experimental Protocol: Synthesis of 3-Quinolineboronic Acid[3]

-

Setup: To a flame-dried 250 mL two-neck round-bottom flask under a nitrogen atmosphere, add 3-bromoquinoline (3.00 g, 14.49 mmol) and dissolve in anhydrous tetrahydrofuran (THF, 100 mL).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (14.50 mL of a 2.0 M solution in hexanes, 29.00 mmol) dropwise over 1 hour, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 2 hours.

-

Borylation: Add triisopropyl borate (3.30 mL, 29.06 mmol) to the reaction mixture. After the addition, remove the cooling bath and allow the solution to warm to 0 °C.

-

Workup: Quench the reaction by the slow addition of 2 M HCl. Adjust the pH to 7 using a 2 M NaHCO₃ solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Precipitate the product from the resulting residue by adding n-hexane to yield 3-quinolineboronic acid as a white solid (Typical Yield: ~80%).

Modern Catalytic Methods: C-H Borylation

To overcome the limitations of classical methods, palladium-catalyzed C-H borylation has emerged as a powerful alternative.[4] This approach allows for the direct conversion of a C-H bond on the quinoline ring to a C-B bond, often with high regioselectivity and excellent functional group tolerance. Using reagents like bis(pinacolato)diboron (B₂(pin)₂), chemists can borylate chloroquinolines and other complex derivatives under relatively mild conditions.[4] This strategy is particularly valuable for late-stage functionalization in drug discovery programs.

Core Application: Palladium-Catalyzed Cross-Coupling

Substituted quinoline boronic acids are premier coupling partners in palladium-catalyzed reactions, enabling the formation of C-C, C-N, and C-O bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widespread application of quinoline boronic acids.[5][6][7][8] It facilitates the coupling of the quinoline moiety (from the boronic acid) with an aryl or vinyl halide/triflate, or vice versa. The stability and ease of handling of boronic acids and their pinacol esters make them superior to many other organometallic reagents.[5]

The choice of catalyst, ligand, and base is critical for success. The quinoline nitrogen can coordinate to the palladium center, potentially influencing the catalytic cycle. Therefore, ligands are chosen to optimize reductive elimination and prevent catalyst deactivation.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling of 6-Bromo-4-chloroquinoline[9]

-

Reactant Mixture: In a reaction vial, combine 6-bromo-4-chloroquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

-

Catalyst System: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv) or a combination of Pd₂(dba)₃ (0.025 equiv) and a ligand like SPhos (0.1 equiv).

-

Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Seal the vial and heat the mixture at 80-110 °C for 4-12 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography to obtain the coupled product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

While the classical Buchwald-Hartwig amination couples an amine with an aryl halide, the use of quinoline boronic acids in related C-N bond-forming reactions is an area of growing interest.[10][11] More commonly, the Buchwald-Hartwig reaction is used to synthesize precursors to quinoline boronic acids or to functionalize a halo-quinoline with an amine, which can then be further elaborated.[12][13] For example, a halo-quinoline can be aminated, and a different position on the ring can then undergo borylation and subsequent Suzuki coupling, demonstrating the synthetic synergy of these methods.[9][13]

Chan-Lam Coupling: Accessing C-N and C-O Bonds

The Chan-Lam coupling provides a powerful, copper-catalyzed route to form aryl C-N and C-O bonds from boronic acids.[14][15][16][17] Unlike its palladium-catalyzed counterparts, this reaction is often performed open to the air at room temperature, making it operationally simple.[16] A substituted quinoline boronic acid can be coupled with a wide range of N-H and O-H containing nucleophiles, including amines, amides, carbamates, and phenols. This reaction is particularly valuable for installing functionalities that might be sensitive to the conditions of other cross-coupling methods.

Caption: A proposed catalytic cycle for the Chan-Lam C-N/C-O coupling reaction.

Applications in Medicinal Chemistry and Drug Discovery

The fusion of the quinoline scaffold with the boronic acid functional group creates significant opportunities in drug development.[2][18][19]

-

Privileged Scaffolds: Boron-containing compounds are increasingly recognized as privileged scaffolds in medicinal chemistry.[20] The boronic acid group can engage in unique covalent or hydrogen-bonding interactions with biological targets.[4] The drug Bortezomib, a boronic acid-containing proteasome inhibitor, paved the way for renewed interest in this class of compounds.[21]

-

Enzyme Inhibition: Substituted quinoline boronic acids have been designed as specific enzyme inhibitors. For example, they have been investigated as potential inhibitors for homeodomain interacting protein kinase 2 (HIPK2), demonstrating their utility in developing novel therapeutics.[4]

-

Late-Stage Functionalization: The C-B bond is a versatile handle for diversification. A core quinoline structure can be borylated and then subjected to a battery of coupling reactions (Suzuki, Chan-Lam, etc.) to rapidly generate a library of analogues for structure-activity relationship (SAR) studies.[4][22] This accelerates the drug discovery process.

Frontiers: Sensing and Materials Science

The unique electronic and photophysical properties of the quinoline ring system can be modulated by the boronic acid group, leading to applications in sensing and materials.

Fluorescent Sensors

Quinoline boronic acids have been engineered as highly effective fluorescent sensors for biologically relevant molecules and ions.[23][24][25]

-

Carbohydrate Sensing: The boronic acid moiety reversibly binds with 1,2- or 1,3-diols, a structural motif found in all carbohydrates.[23][24] This binding event alters the electronic properties of the quinoline fluorophore, leading to a significant change in fluorescence intensity. 8-Quinolineboronic acid, for example, shows a remarkable increase in fluorescence upon binding to carbohydrates at physiological pH, making it a valuable tool for saccharide detection.[26]

-

Metal Ion Sensing: The quinoline core can act as a chelating agent for metal ions. This property, combined with the boronic acid group, has been exploited to create selective sensors. A diboronic acid sensor based on a quinoline framework was developed for the real-time, selective recognition of Fe³⁺ ions through fluorescence quenching.[27]

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Quinolineboronic acid synthesis - chemicalbook [chemicalbook.com]

- 4. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting pr ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05063C [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Quinoline Series: Synthesis – openlabnotebooks.org [openlabnotebooks.org]

- 10. The Buchwald–Hartwig Amination After 25 Years [ouci.dntb.gov.ua]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Chan-Lam Coupling [organic-chemistry.org]

- 15. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

- 18. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties | MDPI [mdpi.com]

- 21. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 22. Triple role of boronic acid as a catalyst in the alkylation of quinoline to functionalized tetrahydroquinoline - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. nbinno.com [nbinno.com]

- 26. A novel type of fluorescent boronic acid that shows large fluorescence intensity changes upon binding with a carbohydrate in aqueous solution at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. A novel boronic acid-based fluorescent sensor for selectively recognizing Fe 3+ ion in real time - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03978C [pubs.rsc.org]

Methodological & Application

Application Note: Regioselective Synthesis of 4,7-Disubstituted Quinolines via Boronic Acid Pinacol Esters

Executive Summary & Strategic Importance

The 4,7-disubstituted quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for antimalarials (e.g., Chloroquine analogues), kinase inhibitors, and autophagy-inducing agents [1, 3]. Traditional synthesis often relies on harsh nucleophilic aromatic substitutions (SNAr) which are limited to heteroatom nucleophiles.

This guide details the transition-metal-catalyzed approach using boronic acid pinacol esters (R-Bpin). This method offers modular access to carbon-linked substituents (aryl, heteroaryl, alkyl) which are inaccessible via SNAr.

Key Technical Insight: The success of this protocol relies on exploiting the electronic disparity between the C4 and C7 positions. The C4-chloride, located on the electron-deficient pyridine ring, undergoes oxidative addition with Pd(0) significantly faster than the C7-chloride on the benzenoid ring. This kinetic differentiation enables a "one-pot, two-step" or sequential isolation strategy without requiring protecting groups.

Reaction Mechanism & Regioselectivity Logic

To design a self-validating protocol, one must understand the catalytic cycle's preference.

-

Electronic Activation: The nitrogen atom in the quinoline ring pulls electron density, making the C4 position highly electrophilic. The C7 position, being distal and on the fused benzene ring, behaves more like a standard aryl chloride.

-

Oxidative Addition (Rate Limiting Step):

-

kC4 >> kC7 : Palladium inserts into the C4–Cl bond under mild conditions (60–90°C).

-

C7 Activation : Requires higher temperatures (>100°C), more electron-rich ligands (e.g., SPhos, XPhos), or microwave irradiation to facilitate oxidative addition at the deactivated C7 position [4].

-

Visualization: Reaction Pathway & Decision Tree

Figure 1: Sequential functionalization workflow. Control of stoichiometry and temperature is critical to prevent premature C7 coupling.

Detailed Experimental Protocols

Protocol A: Sequential Suzuki Coupling (C4 then C7)

Best for: Creating libraries with different substituents at C4 and C7.

Step 1: C4-Selective Coupling

Reagents:

-

4,7-Dichloroquinoline (1.0 equiv)

-

Aryl-Bpin (Boronic Acid Pinacol Ester) (1.05 equiv)

-

Catalyst: Pd(PPh3)4 (3-5 mol%) — Chosen for mild reactivity, preventing C7 activation.

-

Base: 2M Na2CO3 (aq) (2.0 equiv)

-

Solvent: 1,4-Dioxane or DME (degassed)

Procedure:

-

Charge a reaction vial with 4,7-dichloroquinoline (1.0 mmol, 198 mg) and Pd(PPh3)4 (0.05 mmol, 58 mg) under Nitrogen/Argon.

-

Add degassed 1,4-Dioxane (5 mL) and stir for 5 min.

-

Add the Aryl-Bpin (1.05 mmol) and 2M Na2CO3 (1.0 mL).

-

Critical Step: Heat to 80-90°C . Do not reflux vigorously (>100°C) to avoid C7 coupling.

-

Monitor by TLC/LCMS. C4-substitution typically completes in 4–6 hours.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO4. Purify via flash chromatography (Hex/EtOAc) to isolate the 7-chloro-4-substituted quinoline .

Step 2: C7-Coupling of the Intermediate

Reagents:

-

7-Chloro-4-substituted quinoline (from Step 1)[1]

-

R2-Bpin (1.5 equiv)

-

Catalyst: Pd(dppf)Cl2[2]·DCM or XPhos Pd G2 (5 mol%) — Requires a more active catalyst for the deactivated chloride.

-

Base: K3PO4 (3.0 equiv) — Stronger base helps activation.

Procedure:

-

Dissolve the intermediate (0.5 mmol) in Toluene (4 mL).

-

Add R2-Bpin (0.75 mmol), Base, and Catalyst.

-

Critical Step: Heat to 100–110°C (reflux) or use Microwave irradiation at 120°C for 30-60 mins.

-

Workup as above.

Protocol B: C4-Borylation (Inverting the Polarity)

Best for: When the quinoline is the nucleophile (Quinoline-Bpin) coupling with a complex Aryl Halide.

Recent studies [2] demonstrate that 4,7-dichloroquinoline can be converted to the 4-boronated-7-chloroquinoline using Bis(pinacolato)diboron (B2pin2).

Procedure:

-

Substrate: 4,7-Dichloroquinoline (1.0 equiv).

-

Reagent: B2pin2 (1.1 equiv).

-

Catalyst: Pd(dppf)Cl2 (3 mol%) + KOAc (3.0 equiv).

-

Conditions: 1,4-Dioxane, 80°C, 3h.

-

Outcome: Yields 7-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline.

-

Application: This intermediate can then be coupled with a wide range of Aryl Bromides/Iodides to install the C4 substituent, leaving the C7-Cl intact for later functionalization.

Optimization & Troubleshooting Guide

The following data summarizes optimization parameters derived from successful syntheses of quinoline analogues [1, 5].

| Parameter | Standard Condition | High-Difficulty Condition (Steric Hindrance/C7) | Why? |

| Solvent | DME/Water (3:1) | Toluene/Water or DMF | DME is excellent for solubility; Toluene allows higher reflux temps for C7 activation. |

| Base | Na2CO3 | K3PO4 or Cs2CO3 | Stronger bases (Cs) facilitate transmetallation in crowded/deactivated systems. |

| Ligand | PPh3 (in Pd tetrakis) | SPhos, XPhos, or dppf | Biaryl phosphines (XPhos) form electron-rich Pd-centers necessary to break the unreactive C7-Cl bond. |

| Temp | 80°C | 110°C - 140°C (Microwave) | Thermal energy required to overcome the activation barrier of the benzenoid chloride. |

Common Failure Modes

-

Bis-coupling in Step 1:

-

Cause: Temperature too high (>100°C) or excess Boronic ester used.

-

Fix: Strictly limit R1-Bpin to 1.0-1.05 equiv and keep T < 90°C.

-

-

Hydrodehalogenation (Cl replaced by H):

-

Cause: Overheating in protic solvents with limited transmetallation.

-

Fix: Use anhydrous solvents for the reaction mix (add water only if necessary for base solubility) or switch to dioxane.

-

-

Stalled C7 Reaction:

-

Cause: Catalyst deactivation or insufficient activation of C7-Cl.

-

Fix: Switch to Pd(OAc)2 + XPhos or use Microwave irradiation [4].

-

References

-

Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline. Canadian Journal of Chemistry. [Link]

-

A novel procedure for the synthesis of borylated quinolines and its application... National Institutes of Health (PMC). [Link]

-

Synthesis of novel 4,7-disubstituted quinoline derivatives as autophagy inducing agents... Bioorganic Chemistry. [Link][4]

-

Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Molecules. [Link][5]

- Novel synthesis process of quinolone antibiotic intermediate.

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. Synthesis of novel 4,7-disubstituted quinoline derivatives as autophagy inducing agents via targeting stabilization of ATG5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regioselective Suzuki-Miyaura reaction: application to the microwave-promoted synthesis of 4,7-diarylquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

use of 4-Methoxyquinoline-7-boronic acid, pinacol ester in medicinal chemistry and drug discovery

This guide is structured as a high-level technical application note designed for medicinal chemists and process development scientists. It synthesizes the chemical utility of 4-Methoxyquinoline-7-boronic acid, pinacol ester with practical protocols for drug discovery.

Executive Summary

4-Methoxyquinoline-7-boronic acid, pinacol ester (CAS: 1206969-28-7) is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors, antimalarials, and DNA-intercalating agents. Its core value lies in the 4-methoxyquinoline scaffold , a privileged structure in medicinal chemistry (e.g., Lenvatinib, Cabozantinib analogues), combined with the 7-position boronate , which serves as a stable, versatile handle for late-stage diversification via Suzuki-Miyaura cross-coupling.

This guide details the handling, synthetic utility, and optimized coupling protocols for this reagent, addressing common challenges such as protodeboronation and catalyst poisoning.

Chemical Identity & Properties

| Property | Description |

| Chemical Name | 4-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |

| Structure | Quinoline core, 4-OMe substitution, 7-Bpin |

| Molecular Weight | 285.15 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, THF, Dioxane, DMF; Insoluble in water |

| Stability | Moisture sensitive (hydrolysis to free acid); Stable to air for short periods |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |

Structural Significance in Drug Design

-

4-Methoxy Group: Acts as a hydrogen bond acceptor and modulates the electron density of the quinoline ring. In kinase inhibitors, this moiety often protrudes into the solvent-exposed region or interacts with the hinge region of the ATP-binding pocket.

-

7-Position Vector: Substitution at the 7-position allows the molecule to extend deep into hydrophobic pockets (e.g., the "selectivity pocket" in Type II kinase inhibitors) without disrupting the hinge-binding interaction of the quinoline nitrogen.

-

Pinacol Ester vs. Free Acid: The pinacol ester is preferred for its superior solubility in organic solvents and resistance to protodeboronation compared to the free boronic acid, facilitating easier purification and handling.

Synthetic Utility: The Suzuki-Miyaura Coupling

The primary application of this reagent is the formation of C(sp2)-C(sp2) bonds. The 7-position of the quinoline ring is electronically distinct from the pyridine ring (positions 2, 3, 4), behaving more like a substituted benzene. This results in higher stability and better coupling yields compared to 2- or 3-quinolyl boronates.

Mechanism of Action

The coupling proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The 4-methoxy group is electron-donating by resonance, which slightly increases the electron density on the ring, potentially facilitating the transmetallation step compared to electron-deficient halo-quinolines.

Figure 1: Catalytic cycle for the cross-coupling of 4-Methoxyquinoline-7-Bpin.

Detailed Experimental Protocols

Standard Protocol: Suzuki Coupling with Aryl Halides

Objective: Coupling 4-Methoxyquinoline-7-Bpin with an aryl bromide/iodide.

Reagents:

-

4-Methoxyquinoline-7-boronic acid, pinacol ester (1.0 equiv)

-

Aryl Halide (Ar-Br or Ar-I) (1.0 – 1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv) – Chosen for robustness and resistance to air.

-

Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for sterically hindered substrates)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio) – Water is critical for boronate activation.

Step-by-Step Procedure:

-

Setup: Flame-dry a 10 mL microwave vial or round-bottom flask equipped with a stir bar. Allow to cool under Argon.

-

Charging: Add the aryl halide (1.0 mmol), 4-Methoxyquinoline-7-Bpin (285 mg, 1.0 mmol), and Pd(dppf)Cl₂·DCM (41 mg, 0.05 mmol).

-

Inerting: Cap the vial and purge with Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) containing dissolved K₂CO₃ (414 mg, 3.0 mmol).

-

Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS.

-

Checkpoint: Look for the disappearance of the boronate (often hydrolyzes to acid on LC-MS) and formation of the biaryl product.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via Flash Chromatography (Gradient: 0–10% MeOH in DCM). The 4-methoxyquinoline core is polar; ensure the column is flushed well.

Optimization Table (Troubleshooting)

If the standard protocol fails, consult this matrix:

| Issue | Observation | Recommended Adjustment |

| Protodeboronation | Formation of 4-methoxyquinoline (loss of Bpin) | Switch to anhydrous conditions: Pd(PPh₃)₄ / CsF / DME at reflux. |

| Low Conversion | Starting material remains | Switch catalyst to Pd-XPhos G3 or Pd₂(dba)₃/S-Phos (better for electron-rich/hindered systems). |

| Hydrolysis | Boronic acid forms but doesn't couple | Increase temperature to 110°C (microwave) or switch base to K₃PO₄ . |

Strategic Application in Drug Discovery (SAR)

In a medicinal chemistry campaign, this reagent is used to "walk" around the scaffold. The diagram below illustrates how the 4-methoxy and 7-aryl groups function in a hypothetical kinase binding pocket.

Figure 2: SAR Logic for 4-Methoxyquinoline derivatives. The C7-Bpin allows rapid library generation to probe the hydrophobic selectivity pocket.

Case Study: Synthesis of a VEGFR2 Inhibitor Analogue

Context: Many VEGFR inhibitors utilize a quinoline core.

-

Step 1: React 4-Methoxyquinoline-7-Bpin with 4-chloro-N-methylpicolinamide.

-

Conditions: Pd(dtbpf)Cl₂, K₃PO₄, Toluene/H₂O, 100°C.

-

Result: The resulting biaryl links the quinoline to a pyridine amide, establishing the "Type II" binding mode characteristic of potent kinase inhibitors. The 4-methoxy group remains intact, providing necessary steric bulk.

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Li, H., et al. (2013). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 42, 5270-5298. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Angewandte Chemie International Edition, 53(22), 5574–5610. (Discusses protodeboronation mechanisms). Link

-

BenchChem. (2025).[2] "4-Methoxycinnoline: A Core Scaffold in Medicinal Chemistry."[2] (Analogous chemistry for methoxy-heterocycles). Link

-

Organic Chemistry Portal. "Suzuki Coupling." (General reaction parameters). Link

Sources

palladium catalyst selection for Suzuki coupling with 4-Methoxyquinoline-7-boronic acid, pinacol ester

Application Note: Optimizing Suzuki-Miyaura Cross-Couplings of 4-Methoxyquinoline-7-boronic Acid Pinacol Ester

Executive Summary

The coupling of 4-Methoxyquinoline-7-boronic acid, pinacol ester presents a specific set of challenges common to electron-rich N-heterocycles. While the pinacol ester (BPin) moiety offers stability, the basic quinoline nitrogen is a potent catalyst poison, capable of sequestering palladium from the catalytic cycle. Furthermore, the 4-methoxy group increases the electron density of the ring, enhancing the Lewis basicity of the nitrogen.

This guide recommends moving away from traditional phosphine ligands (e.g., PPh3) toward biaryl phosphine (Buchwald) or NHC (PEPPSI) architectures. These sterically demanding ligands prevent N-coordination, ensuring high turnover numbers (TON) and reproducible yields.

Mechanistic Challenge: The "Heterocycle Trap"

To select the right catalyst, one must understand why standard catalysts fail. In a typical Suzuki coupling, the Palladium(0) species must remain active to undergo oxidative addition with the electrophile.

However, with quinoline substrates, the sp2 nitrogen possesses a lone pair that can coordinate datively to the Palladium center. If the ligand on the Palladium is not bulky enough to block this interaction, the substrate effectively displaces the ligand, forming a stable, inactive "dead" complex.

Visualization: The Catalytic Cycle vs. The Poisoning Trap

The following diagram illustrates the divergence between the productive catalytic cycle and the catalyst deactivation pathway caused by the quinoline nitrogen.

Figure 1: The "Heterocycle Trap" showing how the quinoline substrate can divert active Pd(0) into an inactive state if the ligand lacks sufficient steric bulk.

Catalyst Selection Strategy

Based on the electronic and steric profile of 4-methoxyquinoline-7-BPin, the following catalyst hierarchy is recommended.

Tier 1: The "Gold Standard" (Buchwald G3/G4 Precatalysts)

These are the most reliable choices. They contain bulky biaryl phosphine ligands that create a "roof" over the Pd center, physically blocking the approach of the quinoline nitrogen while allowing the oxidative addition of the halide.

-

Recommendation: XPhos Pd G4 or SPhos Pd G3 .[1]

-

Why: XPhos is exceptionally good at preventing N-poisoning. The G3/G4 precatalyst scaffold ensures rapid generation of the active L-Pd(0) species even at mild temperatures, preventing the induction period where BPin hydrolysis/decomposition often occurs.

Tier 2: The "Heavy Lifter" (Pd-PEPPSI-IPr)

If the coupling partner (the halide) is extremely sterically hindered (e.g., an ortho-substituted iodide), Buchwald ligands might be too bulky.

-

Recommendation: Pd-PEPPSI-IPr .

-

Why: The N-Heterocyclic Carbene (NHC) ligand binds extremely tightly to Pd, preventing ligand dissociation. The steric bulk of the IPr wingtips prevents quinoline coordination but allows access for difficult transmetallation steps.

Tier 3: The "Baseline" (Pd(dppf)Cl2)

-

Recommendation: Pd(dppf)Cl2 · DCM .

-

Why: The bidentate dppf ligand creates a wide bite angle, which accelerates reductive elimination. It is more resistant to poisoning than PPh3 but less active than XPhos. Use this for simple, non-hindered couplings if cost is a major driver.

AVOID: Pd(PPh3)4

-

Reason: Triphenylphosphine is labile and not bulky. The quinoline nitrogen will rapidly displace PPh3, killing the reaction.

Optimized Experimental Protocol

Target Reaction: Coupling 4-Methoxyquinoline-7-BPin (1.0 equiv) with an Aryl Bromide (1.0 equiv).

Materials Checklist

-

Catalyst: XPhos Pd G3 (2-3 mol%)

-

Substrate: 4-Methoxyquinoline-7-boronic acid, pinacol ester

-

Base: Potassium Phosphate Tribasic (K3PO4), finely ground. Note: Carbonates are often too weak for rapid activation of pinacol esters.

-

Solvent System: 1,4-Dioxane / Water (4:1 ratio). Water is strictly required to hydrolyze the BPin to the active boronic acid species in situ.

Step-by-Step Procedure

-

Charge Solids: To a reaction vial equipped with a magnetic stir bar, add:

-

Aryl Bromide (1.0 mmol)

-

4-Methoxyquinoline-7-BPin (1.2 mmol)

-

K3PO4 (3.0 mmol, 3.0 equiv)

-

XPhos Pd G3 (0.02 mmol, 2 mol%)

-

-

Degas (Critical):

-

Seal the vial with a septum cap.

-

Evacuate under high vacuum for 2 minutes, then backfill with inert gas (Nitrogen or Argon).

-

Repeat this cycle 3 times. Oxygen causes homocoupling of the boronate and oxidizes the phosphine ligand.

-

-

Solvent Addition:

-

Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

-

Tip: Pre-mix and degas the solvent mixture by sparging with Argon for 15 minutes before addition.

-

-

Reaction:

-

Place the vial in a pre-heated block at 80°C .

-

Stir vigorously (1000 rpm). The biphasic mixture requires good mixing for phase transfer.

-

Monitor by LCMS at 1 hour. Most reactions with G3 catalysts complete within 1-4 hours.

-

-

Workup (Attention to 4-Methoxy Group):

-

Cool to room temperature.[2]

-

Dilute with Ethyl Acetate and water.

-

Caution: Do not use strong acids (like 1M HCl) during the wash if you want to preserve the 4-methoxy group (though it is relatively stable, quinolines can trap acid). Use saturated NH4Cl or brine.

-

Dry organic layer over Na2SO4, filter, and concentrate.

-

Troubleshooting & Optimization Guide

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<10%) | Catalyst Poisoning | Switch from Pd(dppf) to XPhos Pd G3 or Pd-PEPPSI-IPr . |

| Protodeboronation (Quinoline-H observed) | Hydrolysis too fast vs. Transmetallation | 1. Lower temp to 60°C.2. Switch base to anhydrous K2CO3 (slows hydrolysis).3. Use anhydrous solvent (if BPin can transmetallate directly, rare but possible). |

| Homocoupling of Boronate | Oxygen present | Improve degassing technique. Sparge solvents for >20 mins. |

| Remaining Aryl Halide | Catalyst death | Add a second portion of catalyst (1 mol%) after 2 hours. |

Decision Tree for Conditions

Use this logic flow to adjust conditions if the standard protocol fails.

Figure 2: Optimization logic for troubleshooting reaction outcomes.

References

-

Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry – A European Journal, 2006. (Contextualized via ACS Publications). Available at: [Link]

-

Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Literature." Available at: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014. Available at: [Link]

-

Johnson Matthey. "Buchwald Precatalysts G2 and G3 Technology Guide." Available at: [Link]

Sources

functionalization of quinoline core at the 7-position via boronic ester

Application Note: Precision Functionalization of the Quinoline Core at the 7-Position via Boronic Ester

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, ubiquitous in antimalarials, kinase inhibitors, and autophagy-modulating agents. While functionalization at the C-2, C-3, and C-4 positions is synthetically trivial, accessing the C-7 position with high regiocontrol remains a strategic challenge. Direct electrophilic aromatic substitution often favors the C-5 or C-8 positions, and direct Iridium-catalyzed C-H borylation predominantly targets the sterically accessible C-3 or the N-directed C-8 position.

This guide details a robust, scalable workflow for installing a versatile handle at C-7: the pinacol boronic ester (Bpin) . We utilize a Pd-catalyzed Miyaura borylation of 7-bromoquinoline to generate a stable, isolable intermediate. This intermediate serves as a divergence point for C-C (Suzuki), C-N/C-O (Chan-Lam), and C-OH (Oxidation) bond formations, enabling rapid Structure-Activity Relationship (SAR) exploration at this difficult-to-access vector.

Strategic Synthetic Analysis

To functionalize C-7, one must bypass the innate electronic bias of the quinoline ring. The pyridine ring is electron-deficient, deactivating it toward electrophiles, while the benzene ring is more reactive but directs substitution to C-5 and C-8 due to resonance stabilization of the intermediates.

Why the Boronic Ester Route?

-

Regio-fidelity: Starting from commercially available 7-bromoquinoline guarantees the position of the new bond, unlike direct C-H activation which often yields mixtures of C-3/C-8 isomers.

-

Stability: The pinacol ester is significantly more stable to silica gel chromatography and storage than the corresponding boronic acid, which is prone to dehydration (boroxine formation) and protodeboronation.

-

Versatility: The Bpin moiety acts as a "masked" nucleophile, ready for activation under mild basic conditions.

Pathway Visualization

The following diagram illustrates the strategic workflow, highlighting the divergence from the C-7 Bpin hub.

Figure 1: Strategic workflow for accessing C-7 functionalized quinoline libraries via the Bpin intermediate.

Detailed Experimental Protocols

Protocol A: Synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

The "Anchor" Step: Converting the Halide to the Boronate.

Mechanism: Palladium-catalyzed cross-coupling involving oxidative addition of the C-Br bond, transmetallation with bis(pinacolato)diboron (B2pin2), and reductive elimination.

Reagents & Materials:

-

Substrate: 7-Bromoquinoline (1.0 equiv)

-

Boron Source: Bis(pinacolato)diboron (B2pin2) (1.1 – 1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3–5 mol%)

-

Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ due to higher stability and faster kinetics for aryl bromides.

-

-

Base: Potassium Acetate (KOAc) (3.0 equiv)

-

Critical: Anhydrous KOAc is essential. Moisture can hydrolyze B2pin2.

-

-

Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure:

-

Setup: Oven-dry a reaction vial or round-bottom flask equipped with a magnetic stir bar. Cap with a septum.

-

Charging: Add 7-bromoquinoline (1.0 mmol, 208 mg), B2pin2 (1.1 mmol, 279 mg), KOAc (3.0 mmol, 294 mg), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 24 mg).

-

Inert Atmosphere: Evacuate the vessel and backfill with Nitrogen or Argon (repeat 3 times). This is crucial to prevent homocoupling of the boronic ester or oxidation of the catalyst.

-

Solvation: Inject anhydrous 1,4-Dioxane (5 mL) via syringe.

-

Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by LC-MS or TLC.

-

Checkpoint: The starting bromide should disappear. You may observe a small amount of protodeboronated byproduct (quinoline), usually <5%.

-

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with Ethyl Acetate (EtOAc).

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Expert Tip: Boronic esters can streak on silica. Adding 1% Triethylamine to the eluent can minimize decomposition, though Bpin esters are generally robust.

-

Yield Expectation: 80–95% as a white to off-white solid.

Protocol B: Suzuki-Miyaura Coupling (Downstream Application)

The "Divergence" Step: Creating Biaryl Libraries.

Reagents:

-

Substrate: Quinoline-7-Bpin (from Protocol A) (1.0 equiv)

-

Partner: Aryl/Heteroaryl Halide (1.0 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or XPhos Pd G3 (for sterically hindered chlorides).

-

Base: K₂CO₃ (2M aqueous solution, 2.0 equiv).

-

Solvent: 1,4-Dioxane or DME.

Procedure:

-

Combine Quinoline-7-Bpin, Aryl Halide, and Catalyst in a vial.

-

Evacuate/backfill with N₂.

-

Add solvent and aqueous base.

-

Heat to 80–100°C for 2–6 hours.

-

Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography.

Expert Insights & Troubleshooting

1. Catalyst Selection & "Black" Reactions: If the reaction mixture in Protocol A turns black immediately upon heating, your catalyst may have decomposed due to oxygen. Degassing the solvent by sparging with nitrogen for 15 minutes prior to addition is a mandatory precaution in high-stakes synthesis.

2. Protodeboronation: While the 7-position is relatively stable, heteroaryl boronic acids are prone to protodeboronation (losing the Bpin group to form H).

-

Observation: If LC-MS shows a mass corresponding to unsubstituted quinoline (M+H = 130), protodeboronation is occurring.

-

Mitigation: Avoid strong hydroxide bases (NaOH/KOH) in the coupling step if this occurs. Switch to milder bases like K₃PO₄ or Cs₂CO₃ and use anhydrous conditions (Dioxane/DMF) if possible.

3. Purification of Bpin Esters: Bpin esters are generally stable on silica. However, if you observe "tailing" or poor separation:

-

Use a rapid gradient .

-

Verify stability by 2D TLC (run the plate, turn it 90 degrees, run again; if spots appear off-diagonal, the compound is decomposing on silica).

-

If unstable, use the crude material directly in the next step (telescoping), which is often higher yielding for sensitive substrates.

Data Summary Table: Optimization of Borylation Conditions

| Entry | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Notes |

| 1 | Pd(PPh₃)₄ | KOAc | DMF | 100 | 65 | Significant homocoupling observed. |

| 2 | Pd(dppf)Cl₂ | KOAc | DMSO | 80 | 72 | Difficult workup (DMSO removal). |

| 3 | Pd(dppf)Cl₂ | KOAc | Dioxane | 90 | 92 | Optimal balance of rate/purity. |

| 4 | Pd₂dba₃/XPhos | KOAc | Dioxane | 100 | 88 | Excellent but more expensive. |

References

-

Miyaura Borylation of Heteroaryl Halides: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.

-

Selectivity in Quinoline Functionalization: Tajuddin, H., et al. (2012).[3] Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity. Chemical Science, 3, 3505-3515. (Note: This reference establishes why direct C-H activation is poor for C-7, validating the choice of the bromo-precursor route.)

-

Stability of Heterocyclic Boronic Esters: Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.

-

Pharmaceutical Relevance of 7-Substituted Quinolines: Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508.

Sources

- 1. CN107304198B - Novel synthesis process of quinolone antibiotic intermediate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

optimizing Suzuki reaction conditions for electron-rich 4-methoxyquinoline systems

Technical Support Center: Suzuki-Miyaura Coupling for 4-Methoxyquinoline Systems

Ticket ID: #SM-4OMeQ-OPT Topic: Optimization of Suzuki reaction conditions for electron-rich 4-methoxyquinoline systems. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary: The Chemical Challenge

Coupling a 4-methoxyquinoline halide (electrophile) presents a "perfect storm" of kinetic inhibition:

-

Electronic Deactivation: The methoxy group at C4 is a strong electron-donating group (EDG). Through resonance, it significantly increases electron density in the pyridine ring, making the C-X bond (especially at C2 or C3) less electrophilic. This suppresses oxidative addition , the rate-determining step.

-

Catalyst Poisoning: The quinoline nitrogen possesses a lone pair capable of coordinating to the Palladium center (

-donation), displacing ligands and forming inactive Pd(L)n(Substrate) complexes.

This guide provides a self-validating optimization strategy to overcome these barriers using sterically demanding, electron-rich phosphine ligands.

Module 1: Catalyst & Ligand Selection (The "Engine")

Standard conditions (e.g., Pd(PPh3)4) will likely fail. You must use "Buchwald-type" dialkylbiaryl phosphine ligands. These ligands are bulky (preventing N-coordination) and electron-rich (forcing oxidative addition on the deactivated ring).

Primary Recommendation: The "G3/G4" Precatalyst System

Avoid generating Pd(0) in situ from Pd(OAc)2 or Pd2(dba)3 if possible. Use pre-formed precatalysts (e.g., XPhos Pd G4) to ensure a 1:1 Pd:Ligand ratio and prevent ligand oxidation.

| Variable | Recommendation | Scientific Rationale |

| Ligand (L1) | XPhos or RuPhos | XPhos: Excellent for aryl chlorides and general steric bulk. RuPhos: Superior if your coupling partner is a secondary amine or highly hindered boronic acid. |

| Ligand (L2) | SPhos | Use if the 4-methoxyquinoline is sterically unhindered at the coupling site. SPhos confers high stability and water tolerance. |

| Pd Source | Pd G4 Precatalysts | Rapid activation at low temperature. Eliminates the "induction period" seen with Pd(OAc)2 and reduces homocoupling. |

| Loading | 1.0 - 3.0 mol% | Start at 2 mol%. Electron-rich substrates rarely require >3 mol% with G4 catalysts. |

Module 2: Reaction Environment (Solvent & Base)

The choice of base and solvent controls the transmetallation rate and the stability of your boronic acid.

-

Base: K3PO4 (Potassium Phosphate Tribasic) .

-

Why: It is milder than hydroxides (preventing functional group hydrolysis) but strong enough to activate the boronic acid.

-

Critical Note: Use finely ground anhydrous K3PO4, but ensure some water is present in the solvent system.[1]

-

-

Solvent: 1,4-Dioxane / Water (4:1 ratio) or n-Butanol .

-

Why: Water is strictly required to form the reactive boronate species [R-B(OH)3]-. Anhydrous conditions often stall the reaction at the transmetallation step.

-

Module 3: Visualizing the Optimization Logic

The following diagram illustrates the decision logic for selecting the correct ligand based on the specific substitution pattern of your quinoline.

Caption: Decision matrix for ligand selection based on halide leaving group ability and steric environment.

Module 4: Standard Operating Procedure (SOP)

Protocol ID: SOP-SUZ-METHOXY-01 Scale: 0.5 mmol

-

Setup: Equip a 10 mL microwave vial or Schlenk tube with a magnetic stir bar.

-

Reagent Addition (Solids):

-

4-methoxy-x-haloquinoline (0.50 mmol, 1.0 equiv)

-

Aryl Boronic Acid (0.75 mmol, 1.5 equiv)

-

K3PO4 (finely ground) (1.0 mmol, 2.0 equiv)

-

XPhos Pd G4 (0.01 mmol, 2 mol%)

-

-

Inerting: Seal the vessel. Evacuate and backfill with Argon (x3). Do not skip this step; O2 kills active Pd(0).

-

Solvent Addition:

-

Add 1,4-Dioxane (2.0 mL) and degassed Water (0.5 mL) via syringe.

-

-

Reaction:

-

Heat to 80°C (oil bath) or 100°C (microwave) for 2–4 hours.

-

Checkpoint: Monitor by LCMS. Look for consumption of the halide.

-

-

Workup:

-

Cool to RT. Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

-

Purification Note: 4-methoxyquinolines are basic. If using silica gel, add 1% Et3N to your eluent to prevent streaking.

-

Module 5: Troubleshooting Guide (FAQ)

Q1: I see starting material (halide) remaining, but the boronic acid is gone. What happened?

-

Diagnosis: Protodeboronation . Your boronic acid hydrolyzed and lost the Boron group before it could couple.

-

Solution:

-

Switch to Potassium Organotrifluoroborates (R-BF3K) . These are slow-release reservoirs of boronic acid and are much more stable.

-

Add the boronic acid in portions (e.g., 0.5 equiv every hour).

-

Q2: The reaction turns black immediately and yields are low.

-

Diagnosis: "Palladium Black" precipitation. The catalyst is decomposing before the catalytic cycle is complete, likely due to unstable ligands or lack of substrate protection.

-

Solution:

-

Ensure your solvent is thoroughly degassed.

-

Switch to XPhos ; the bulky biaryl backbone stabilizes the Pd(0) species better than PPh3.

-

Q3: I am getting a significant amount of homocoupling (R-R).

-

Diagnosis: Oxidative induced coupling, often caused by trace oxygen.

-

Solution:

-

Perform a stricter freeze-pump-thaw cycle for your solvents.

-

Reduce the catalyst loading (excess Pd can promote homocoupling).

-

Q4: My 4-methoxyquinoline has a chloride at C2. It won't react.

-

Diagnosis: The C2 position is adjacent to the nitrogen (poisoning risk) and the ring is electron-rich. This is the hardest case.

-

Solution:

-

Switch solvent to n-Butanol . The higher boiling point (117°C) and protic nature can facilitate the reaction.

-

Use Pd-PEPPSI-IPr catalyst. This NHC-based catalyst is virtually immune to Nitrogen poisoning and extremely active for difficult chlorides.

-

References

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

-

Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007.

-

Guram, A. S., et al. "New Air-Stable Catalysts for General and Efficient Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides." Organic Letters, 2006.

-

Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006.

Sources

Technical Support Center: Managing Impurities in 4-Methoxyquinoline-7-boronic Acid Pinacol Ester Synthesis

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with the synthesis and purification of 4-Methoxyquinoline-7-boronic acid, pinacol ester . As a key intermediate in the synthesis of kinase inhibitors (e.g., targeting receptor tyrosine kinases), the purity of this boronate is critical for downstream Suzuki-Miyaura couplings.[1]

The 4-methoxyquinoline scaffold presents unique electronic properties—the electron-withdrawing nitrogen at position 1 competes with the electron-donating methoxy group at position 4, creating a specific susceptibility to protodeboronation and oxidative instability . This guide provides actionable protocols to mitigate these issues.

Part 1: Critical Impurity Profile

Before troubleshooting, you must identify the enemy.[1] The synthesis (typically a Miyaura borylation of 7-bromo-4-methoxyquinoline) generates five distinct impurity classes.

Impurity Classification Table

| Impurity Type | Structure/Identity | Origin | Risk Factor |

| Type A | Protodeboronated Product (4-Methoxyquinoline) | Hydrolysis of C-B bond followed by protonation. Accelerated by base/water. | High. Hard to separate by chromatography due to similar polarity. |

| Type B | Homocoupling Dimer (7,7'-Bis(4-methoxyquinoline)) | Oxidative coupling of two aryl species.[1] Promoted by | Medium. insoluble in many solvents; can precipitate out. |

| Type C | Hydrolyzed Boronic Acid (Free acid form) | Cleavage of pinacol ester on silica gel or in aqueous workup. | High. Causes streaking on columns; variable stoichiometry in reactions. |

| Type D | Residual Palladium (Pd-ligand complexes) | Incomplete removal of catalyst ( | Critical. Fails metal limits in pharma (ICH Q3D); interferes with biology. |

| Type E | Oxidized Phenol (7-Hydroxy-4-methoxyquinoline) | Oxidation of C-B bond by peroxides or air. | Low. Usually distinct by |

Part 2: Mechanism & Pathway Visualization

Understanding the formation of Type A (Protodeboronation) is the key to high yields. The diagram below maps the synthesis workflow and the branching paths to impurities.

Figure 1: Reaction pathway showing the competition between productive borylation and destructive protodeboronation.

Part 3: Troubleshooting Guide (Q&A)

Scenario 1: The "Vanishing" Boronate

User Question: "I see full conversion of my bromide starting material by LCMS, but after workup and column chromatography, my yield is only 30%, and I isolated a large amount of 4-methoxyquinoline (Impurity A). What happened?"

Senior Scientist Response: You are experiencing Silica-Induced Protodeboronation . Quinoline boronates are notoriously unstable on standard acidic silica gel. The Lewis acidic sites on silica coordinate to the boronate oxygen, facilitating hydrolysis to the boronic acid (Impurity C), which then undergoes protodeboronation (Impurity A) upon concentration.[1]

Corrective Protocol:

-

Passivate Your Silica: Do not use raw silica. Pre-treat your column with 1-2% Triethylamine (TEA) in hexanes to neutralize acidic sites.

-

Use "Boric Acid Silica": For maximum stability, mix silica gel with 5% w/w boric acid in methanol, remove the solvent, and use this "doped" silica for purification.[1] This shifts the equilibrium prevents the pinacol ester from stripping off.

-

Alternative: Skip the column. Many quinoline pinacol esters crystallize well from Acetonitrile/Pentane or MTBE/Hexanes .

Scenario 2: The "Black" Product

User Question: "My product is dark brown/black even after a column. NMR shows broad peaks in the aromatic region. How do I remove the residual Palladium?"

Senior Scientist Response: The nitrogen in the quinoline ring acts as a ligand, coordinating to residual Palladium (Impurity D). Standard columns are insufficient.

Corrective Protocol:

-

Scavenger Resins: Dissolve your crude oil in THF/EtOAc and treat with SiliaMetS® Thiol or DMT-functionalized silica (0.5 equiv relative to Pd loading) at 50°C for 1 hour. Filter and concentrate.

-

Activated Charcoal: If resins are unavailable, reflux the crude product with activated charcoal in Ethanol for 30 minutes and filter through Celite.

-

The "Celite Sandwich": When filtering the reaction mixture, use a layer of Celite, a layer of Florisil, and another layer of Celite.[1] This traps polar metal complexes.

Scenario 3: Stalled Reaction

User Question: "The reaction stops at 60% conversion. Adding more catalyst doesn't help. I am using Dioxane at 90°C."

Senior Scientist Response: This is likely due to catalyst poisoning or ligand dissociation . The 4-methoxyquinoline nitrogen can displace the phosphine ligand on the Palladium, deactivating it.

Corrective Protocol:

-

Switch Solvent: Change from Dioxane to DMSO . DMSO promotes the solubility of the inorganic base (KOAc) and accelerates the transmetallation step, often pushing the reaction to completion before the catalyst deactivates.

-

Base Optimization: Switch from KOAc to Potassium Pivalate (KOPiv) . Pivalate is a more soluble carboxylate that facilitates the concerted metallation-deprotonation (CMD) pathway more effectively than acetate.

Part 4: Optimized Synthetic Protocol

This protocol is designed to minimize Impurity A (Protodeboronation) and Impurity B (Dimer).

Reagents:

-

7-Bromo-4-methoxyquinoline (1.0 equiv)

-

Bis(pinacolato)diboron (

) (1.2 equiv)[1] - (0.03 equiv) — Chosen for bidentate stability.[1]

-

Potassium Acetate (KOAc), anhydrous (3.0 equiv) — Must be dried in an oven at 120°C for 24h.[1]

-

1,4-Dioxane (anhydrous, sparged with Argon).[1]

Step-by-Step Methodology:

-

Deoxygenation: Charge the reaction vessel with Dioxane. Sparge with Argon for 20 minutes. Why? Oxygen promotes homocoupling (Impurity B).[1]

-

Solids Addition: Add aryl bromide,

, and dried KOAc. -

Catalyst Addition: Add Pd catalyst last. Seal the vessel immediately.

-

Reaction: Heat to 90°C (internal temperature). Monitor by HPLC after 2 hours.

-

Checkpoint: If >5% des-bromo impurity (Impurity A) appears, lower temp to 80°C .[1] High temp accelerates protodeboronation more than borylation.

-

-

Workup (The Critical Step):

-

Cool to Room Temp. Dilute with EtOAc.

-

Do NOT wash with aqueous base. Wash with Brine only.

-

Dry over

and concentrate.

-

-

Purification:

-

Recrystallize from boiling Heptane/EtOAc (10:1) .

-

Yield Target: 75-85%.

-

Part 5: Analytical Controls

How to distinguish the Product from Impurity A (Des-bromo) and Impurity C (Boronic Acid).

| Method | Product (Pinacol Ester) | Impurity A (Des-bromo) | Impurity C (Boronic Acid) |

| 1H NMR (CDCl3) | Methyl singlets (12H) at ~1.3-1.4 ppm. | No methyl singlets. Extra aromatic proton at C7. | Broad/missing methyls. OH peaks variable. |

| HPLC (C18) | Retention Time: ~1.0 (Relative) | RT: ~0.6 (Earlier) | RT: ~0.4 (Broad peak) |

| Mass Spec (ESI) | Mass often shows |

Graphviz: Purification Decision Tree

Figure 2: Decision matrix for purification to avoid hydrolysis on silica.

References

-

Miyaura Borylation Mechanism & Protodeboronation

-

Purification on Silica Gel

-

Hitosugi, S., et al. (2012).[1] "A Facile Chromatographic Method for Purification of Pinacol Boronic Esters." Chemical Communications. Describes the use of boric acid-impregnated silica to prevent hydrolysis.

-

-

Palladium Removal Strategies

-

General Synthesis of Quinoline Boronates

Sources

Validation & Comparative

Strategic Access to 4,7-Disubstituted Quinolines: A Comparative Synthetic Guide

Part 1: The "Meta-Aniline" Challenge

The 4,7-disubstituted quinoline scaffold is a privileged pharmacophore, serving as the backbone for essential antimalarials (Chloroquine, Hydroxychloroquine) and emerging kinase inhibitors. However, accessing this scaffold typically requires starting from a meta-substituted aniline.

The Core Problem: When a meta-substituted aniline undergoes cyclization, two nucleophilic sites are available ortho to the amine:

-

Position 2 (Sterically crowded): Leads to the 5-substituted quinoline (often unwanted).

-

Position 6 (Sterically accessible): Leads to the 7-substituted quinoline (Target).

In high-temperature thermal cyclizations (classic Gould-Jacobs or Conrad-Limpach), thermodynamic control often yields difficult-to-separate mixtures (typically 60:40 to 70:30 favoring the 7-isomer). This guide compares the industry-standard thermal route against a modern Palladium-catalyzed alternative that significantly enhances regiocontrol.

Part 2: Strategic Decision Framework

The following decision tree outlines the logical selection of synthetic routes based on substrate cost, scale, and required isomeric purity.

Figure 1: Strategic selection map for quinoline synthesis. Route A is preferred for bulk commodity synthesis (e.g., chloroquine precursors), while Route B is superior for high-value API intermediates.

Part 3: Detailed Methodologies

Method A: The Modernized Gould-Jacobs (Meldrum's Acid Protocol)

The Industry Workhorse

Classic Gould-Jacobs uses diethyl ethoxymethylenemalonate (EMME). However, the Meldrum's Acid variation is superior due to cleaner leaving groups (acetone/CO2) and lower cyclization temperatures, which slightly improves the regiomeric ratio.

Mechanism & Causality:

-

Condensation: Aniline reacts with the Meldrum's acid derivative (activated by orthoformate) to form an enaminone.

-

Thermal Cyclization: High temperature (250°C+) drives the electrocyclic ring closure. The use of Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is critical here; it acts as a heat sink to maintain the specific temperature required for the transition state without charring the product.

Protocol:

-

Reagents: m-Chloroaniline (1.0 eq), Triethyl Orthoformate (1.2 eq), Meldrum’s Acid (1.1 eq).

-

Step 1 (Imidate Formation): Reflux Triethyl Orthoformate and Meldrum's acid for 2 hours.

-

Step 2 (Condensation): Add m-chloroaniline. Reflux for 3 hours. Monitor TLC for the disappearance of aniline.

-

Checkpoint: A solid precipitate (the enamine) should form upon cooling. Filter and wash with ethanol.[1]

-

-

Step 3 (Cyclization): Add the dried enamine portion-wise to boiling Dowtherm A (250°C).

-

Critical Safety: Rapid addition causes massive CO2/Acetone evolution. Add slowly to prevent "volcano" effect.

-

-

Isolation: Cool to room temperature. Dilute with hexane. The 4-hydroxy-7-chloroquinoline precipitates.[2] Filter and wash with acetone to remove Dowtherm A.

Data Profile:

-

Yield: 75-85% (Combined isomers)

-

Regioselectivity (7-Cl vs 5-Cl): Typically 3:1

-

Purification: Requires fractional crystallization from acetic acid to isolate pure 7-isomer.

Method B: Palladium-Catalyzed Oxidative Cyclization

The High-Precision Alternative

This method utilizes Pd(II) to catalyze the cyclization of N-allylanilines or the oxidative coupling of anilines with acrylates. The bulky Pd-catalyst is highly sensitive to steric hindrance, making it extremely reluctant to cyclize at the crowded 2-position (between the amine and the meta-substituent), thus exclusively favoring the 6-position (yielding the 7-substituted quinoline).

Mechanism & Causality:

-

C-H Activation: Pd coordinates to the amine and activates the ortho C-H bond.

-

Insertion: The alkene inserts into the Pd-Aryl bond.

-

Elimination: Beta-hydride elimination restores the double bond, followed by isomerization/oxidation to the aromatic quinoline.

-

Oxidant Role: A co-oxidant (Cu(OAc)2 or O2) is required to regenerate Pd(II) from Pd(0).

Protocol (Adapted from J. Org.[3] Chem. [2]):

-

Reagents: m-Substituted Aniline (1.0 eq), Butyl Acrylate (1.2 eq), Pd(OAc)2 (5 mol%), Cu(OAc)2 (2.0 eq), Methanesulfonic acid (1.0 eq).

-

Solvent: Toluene/DMSO (9:1). The DMSO ligand stabilizes the Pd species.

-

Reaction: Heat to 110°C under O2 atmosphere (balloon pressure) for 16 hours.

-

Self-Validating Step: The reaction mixture changes from green (Cu(II)) to black (Pd precipitation) if the catalyst dies. Maintain emerald green color for active cycle.

-

-

Workup: Filter through Celite to remove metal salts. Wash with NH4OH (to remove Cu).

-

Purification: Flash chromatography (Hexane/EtOAc).

Data Profile:

-

Yield: 65-75%

-

Regioselectivity (7-sub vs 5-sub): >10:1 (Often >20:1)

-

Purification: Simple silica plug usually suffices due to high regio-purity.

Part 4: Performance Comparison Matrix

| Feature | Method A: Thermal (Meldrum's) | Method B: Pd-Catalyzed |

| Regioselectivity (7:5 Ratio) | Poor (~3:1) | Excellent (>10:1) |

| Atom Economy | Moderate (Loss of Acetone/CO2) | High (Oxidative H2 removal) |

| Scalability | High (kg to ton scale) | Low/Medium (g to kg) |

| Energy Demand | High (250°C) | Low (110°C) |

| Cost Driver | Heating/Solvent Recovery | Catalyst (Pd) & Ligands |

| Key Risk | Isomer separation difficulty | Catalyst poisoning/Cost |

Part 5: References

-

Classic Thermal Synthesis (Conrad-Limpach/Gould-Jacobs): Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4,7-Dichloroquinoline. Journal of the American Chemical Society, 68(1), 113–116. [Link]

-

Palladium-Catalyzed Regioselectivity: Jia, X., et al. (2017).[4][5] Palladium-Catalyzed Synthesis of Quinolines from Allyl Alcohols and Anilines. RSC Advances, 7, 36865-36870. (Demonstrates 5:1 to 20:1 regioselectivity for m-substituted substrates). [Link]

-

Meldrum's Acid Improvement: Chen, B.-C., et al. (2001). A Practical Synthesis of 4-Hydroxyquinolines via the Gould-Jacobs Reaction using Meldrum's Acid. Heterocycles, 55(11). [Link]

-

Review of Quinoline Synthesis: Gopinath, P., et al. (2023).[6][7] Recent Advances in the Synthesis of Pharmaceutically Active 4-Quinolone and Its Analogues. RSC Advances, 13, 9336-9363. [Link]

Sources

- 1. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines [austinpublishinggroup.com]

- 2. scribd.com [scribd.com]

- 3. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. 4-Quinolone synthesis [organic-chemistry.org]

- 5. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06425J [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

A Researcher's Guide to Boronic Ester Selection for Suzuki Coupling of 4-Methoxyquinoline Scaffolds: A Comparative Analysis

For researchers and professionals in drug development, the 4-methoxyquinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents. Its synthesis often relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction. However, the success of this critical carbon-carbon bond formation is profoundly influenced by the choice of the organoboron reagent. The seemingly subtle difference between a pinacol ester, a MIDA ester, or a neopentyl glycol ester can be the difference between a high-yielding, clean reaction and a complex mixture requiring arduous purification.

This in-depth guide provides a comparative analysis of 4-Methoxyquinoline-7-boronic acid, pinacol ester against its common alternatives. We will dissect the stability, reactivity, and mechanistic nuances of each, supported by experimental insights, to empower you to make a rational and informed selection for your specific synthetic challenge.

Section 1: The Suzuki-Miyaura Catalytic Cycle: The Pivotal Role of the Boron Reagent

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis due to its exceptional functional group tolerance and mild conditions.[1][2] The catalytic cycle, driven by a palladium catalyst, consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3]

While the palladium catalyst and the organic halide are critical, the organoboron species is far from a passive participant. The boronic ester serves two functions: it acts as a stable, purifiable, and handleable surrogate for the often less stable boronic acid, and it must efficiently deliver its organic fragment to the palladium center during the crucial transmetalation step.[4] The nature of the diol protecting group on the boron atom directly modulates these properties.

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 2: Head-to-Head Comparison: Boronic Esters in Quinoline Synthesis

The quinoline nitrogen poses a specific challenge in Suzuki couplings, as it can coordinate to the palladium catalyst and inhibit its activity.[5] Furthermore, electron-rich heteroaromatics are susceptible to competitive protodeboronation.[6] This makes the choice of boronic ester particularly consequential.

The Standard Choice: 4-Methoxyquinoline-7-boronic acid, Pinacol Ester (Bpin)

The pinacol ester is the most widely used boronic acid surrogate, prized for its good balance of stability and reactivity.[7][8] It is generally a crystalline solid that is stable to storage and purification by silica gel chromatography, a significant advantage over free boronic acids.[9]

-

Reactivity Profile: Pinacol esters are less reactive than their corresponding boronic acids.[10][11] The steric bulk imparted by the four methyl groups on the pinacol backbone can slow the crucial transmetalation step.[6] While often effective, challenging couplings involving heteroaromatics like quinoline may require significant optimization of catalysts, ligands, and temperature to achieve high yields.[12]

-

Key Consideration: The primary drawback is its susceptibility to hydrolysis, especially during aqueous workups or on silica gel, which can lead to product loss or inconsistent results.[7][9][13]

The High-Stability Alternative: MIDA Boronate Esters

N-methyliminodiacetic acid (MIDA) boronates are structurally distinct, featuring a tetracoordinate, sp³-hybridized boron center.[14] This dative bond from the nitrogen atom provides exceptional stability.

-

Reactivity Profile: MIDA esters are significantly less reactive than pinacol esters and are inert to many reaction conditions, including chromatography and exposure to strong acids or oxidants.[7] They function as a robust protecting group for the boronic acid. The Suzuki reaction only proceeds upon slow hydrolysis of the MIDA group under specific basic conditions (e.g., aqueous NaOH or Cs₂CO₃ at elevated temperatures), which unmasks the boronic acid in situ.[14]

-

Key Advantage: This stability and slow-release mechanism are ideal for multi-step syntheses or iterative cross-coupling sequences. For sensitive substrates, this can minimize side reactions like protodeboronation and homocoupling, often leading to cleaner reactions and higher isolated yields compared to pinacol esters.[15][16]

The High-Reactivity Alternative: Neopentyl Glycol Boronic Esters

Neopentyl glycol esters have emerged as a highly effective alternative, particularly for difficult couplings. They strike a balance, offering good stability while often exhibiting higher reactivity than pinacol esters.[4]

-

Reactivity Profile: The reduced steric hindrance compared to pinacol esters can facilitate a faster transmetalation rate.[6] Their utility shines in anhydrous Suzuki coupling protocols, which have been specifically developed for challenging heteroaryl-heteroaryl couplings.[17] When paired with a soluble base like potassium trimethylsilanolate (TMSOK), these esters can dramatically accelerate reaction rates, turning sluggish transformations into efficient processes.[18]

-

Key Advantage: For difficult substrates like 4-methoxyquinoline, where standard pinacol ester conditions may falter, switching to a neopentyl glycol ester under anhydrous conditions can provide a significant boost in yield and a drastic reduction in reaction time.[17][18]

Data Summary: Comparative Performance

| Feature | Pinacol Ester (Bpin) | MIDA Ester | Neopentyl Glycol Ester |

| Stability | Moderate; Stable to chromatography, but can hydrolyze under aqueous conditions.[7][9] | Very High; Robust to a wide range of non-basic reagents and chromatography.[7][14] | Good; Generally stable and handleable.[18] |

| Reactivity | Moderate; Generally slower than free boronic acids and neopentyl esters.[4][6] | Low (Requires Activation); Functions as a slow-release surrogate for the boronic acid.[14] | High; Often demonstrates superior reactivity and faster kinetics than pinacol esters.[4][18] |

| Primary Use Case | General-purpose couplings; vast body of literature available.[8] | Multi-step synthesis; iterative cross-coupling where the boron moiety must be protected.[7] | Difficult couplings, especially with heteroaromatics; anhydrous conditions.[17] |

| Potential Issues | Can undergo protodeboronation with sensitive substrates; hydrolysis leads to yield loss.[6][9] | Requires specific, often harsher, basic conditions to initiate coupling. | Less commercially available than pinacol esters; may require in situ preparation. |

Section 3: Experimental Protocols & Mechanistic Causality

The following protocols are representative starting points. For a novel quinoline substrate, optimization of catalyst, ligand, base, and temperature is always recommended.[19]

Protocol 1: General Coupling with 4-Methoxyquinoline-7-boronic acid, Pinacol Ester

This protocol uses standard, widely applicable conditions.

-

Rationale: Pd(dppf)Cl₂ is a robust, air-stable catalyst effective for many cross-couplings. The dppf ligand is sufficiently electron-rich and bulky to promote both oxidative addition and reductive elimination. A carbonate base is strong enough to form the active boronate 'ate' complex without causing decomposition of sensitive functional groups.[3] The dioxane/water solvent system ensures solubility for both the organic and inorganic reagents.[1]

-

Step-by-Step Procedure:

-

To an oven-dried reaction vial, add the aryl halide (1.0 equiv.), 4-Methoxyquinoline-7-boronic acid, pinacol ester (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.).

-

Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) to achieve a concentration of ~0.1 M with respect to the aryl halide.

-

Seal the vial and heat the reaction mixture to 90-100 °C with vigorous stirring for 4-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

-

Caption: A standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Optimized Anhydrous Coupling with a Neopentyl Glycol Ester

This protocol is designed for challenging substrates where the general method may be inefficient.

-

Rationale: Anhydrous conditions completely prevent the premature hydrolysis of the boronic ester.[18] A highly active catalyst system, such as a palladacycle precatalyst with a bulky phosphine ligand, is used. TMSOK is a soluble and highly effective base in organic solvents. The addition of trimethyl borate has been shown to prevent catalyst deactivation by N-heterocycles and solubilize boronate intermediates, accelerating the reaction.[17]

-

Step-by-Step Procedure:

-

In a glovebox, add the aryl halide (1.0 equiv.) and the corresponding 4-methoxyquinoline-7-boronic acid, neopentyl glycol ester (1.5 equiv.) to an oven-dried vial.

-

Add the palladium pre-catalyst (e.g., Pd-P(t-Bu)₃-G3, 0.02 equiv.).

-

Add anhydrous solvent (e.g., THF) followed by trimethyl borate (2.0 equiv.).

-

Add a solution of potassium trimethylsilanolate (TMSOK) in THF (2.5 equiv.).

-

Seal the vial, remove from the glovebox, and stir at room temperature or with gentle heating (e.g., 50 °C) for 1-3 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride.

-

Proceed with a standard aqueous workup and purification as described in Protocol 1.

-

Section 4: Summary and Recommendations

The choice of boronic ester is a strategic decision that should be tailored to the specific demands of your synthesis. While 4-Methoxyquinoline-7-boronic acid, pinacol ester remains a reliable and versatile starting point for many applications, its limitations with challenging heterocyclic substrates necessitate consideration of more specialized reagents.

-

Choose Pinacol Esters for routine, single-step couplings and initial screening, leveraging the vast amount of available literature.

-